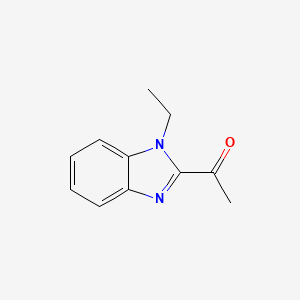
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one is a chemical compound that is part of the benzodiazole family. It is closely related to 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride . The compound has a molecular weight of 262.18 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of benzodiazole compounds is a topic of interest in the field of medicinal chemistry . Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is a key component in the synthesis of benzodiazole compounds . Imidazole was first synthesized using glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis
The molecular structure of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one is characterized by a benzodiazole ring attached to an ethyl group. The InChI code for the compound is 1S/C11H15N3.2ClH/c1-3-14-10-7-5-4-6-9 (10)13-11 (14)8 (2)12;;/h4-8H,3,12H2,1-2H3;2*1H .Physical And Chemical Properties Analysis
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one is a powder at room temperature . The compound is stable under normal temperatures and pressures .Scientific Research Applications
Synthesis and Characterization
Researchers have synthesized a range of compounds related to 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one, exploring their structural properties through techniques such as NMR, X-ray diffraction, and more. These compounds have been characterized to understand their molecular configurations and potential for further modification for various applications (Pejchal et al., 2015).
Antimicrobial and Antifungal Activities
Several studies have evaluated the antimicrobial and antifungal activities of compounds related to 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one. These compounds have shown activity against a variety of bacterial and fungal strains, indicating their potential for development into new antimicrobial and antifungal agents (Pejchal et al., 2015).
Solubility and Gas Adsorption Studies
Research on imidazolium-based ionic liquids, which share structural similarities with the subject compound, has investigated the solubility of gases such as ethane and ethylene. These studies provide insights into the influence of molecular structure on solubility and gas adsorption, relevant for applications in separations and catalysis (Moura et al., 2013).
Molecular Bricklaying and Crystal Engineering
The protonated benzimidazole moiety, a component related to the core structure of 1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one, has been utilized as a synthon in crystal engineering. This approach explores the assembly of complex crystal structures, showcasing the potential of such compounds in the design of new materials (Matthews et al., 2003).
Environmental Applications
Studies have also examined the environmental applications of related compounds, including the adsorption and separation of gases and vapors. This research highlights the utility of these molecules in environmental remediation and the development of more efficient separation processes (Huang et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1-ethylbenzimidazol-2-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-3-13-10-7-5-4-6-9(10)12-11(13)8(2)14/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXRRZIIMLVQCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-ethyl-1H-1,3-benzodiazol-2-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-6-{(E)-[(4-ethoxyphenyl)imino]methyl}phenol](/img/structure/B2897955.png)
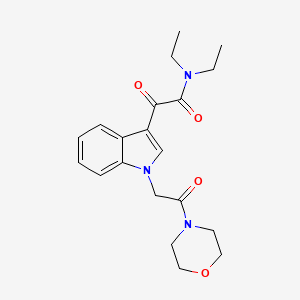
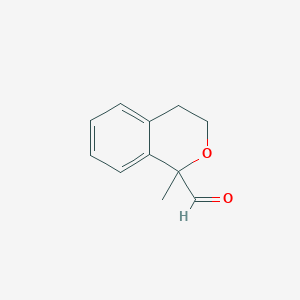
![[1-(5-Fluoropyridin-2-yl)cyclobutyl]methanamine](/img/structure/B2897958.png)
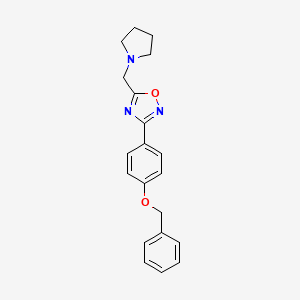
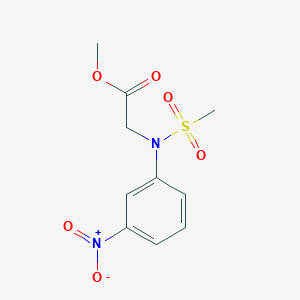

![Tert-butyl N-[4-(aminomethyl)-2-(trifluoromethoxy)phenyl]carbamate](/img/structure/B2897964.png)

![1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-2-methylpiperazine](/img/structure/B2897970.png)

![1-allyl-2-((naphthalen-1-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2897973.png)
![N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide](/img/structure/B2897977.png)
![N-{4-[1-(4-methylbenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2897978.png)